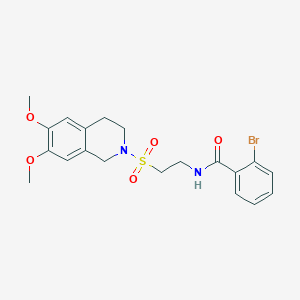![molecular formula C20H17NO6 B2531217 9-(2,5-dimethoxyphenyl)-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one CAS No. 866050-83-1](/img/structure/B2531217.png)
9-(2,5-dimethoxyphenyl)-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 9-(2,5-dimethoxyphenyl)-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one is a complex organic molecule that appears to be a derivative of the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry due to their biological activity. The structure of the compound suggests the presence of multiple fused rings, including a quinoline core, which is modified with various functional groups such as methoxy and dioxolo groups.
Synthesis Analysis
The synthesis of related quinoline derivatives has been described in the literature. For instance, the synthesis of 9,10-dimethoxy-1,2,3,4,6,6-hexahydro-2,6-methano-11bH-benzo[a]quinolizine involves a multi-step process starting with the condensation of a benzyl-3-(3,4-dimethoxyphenyl) alanine ester with succinic anhydride, followed by several cyclization and reduction steps . Another related compound, 9,10-dimethoxybenzo[6,7]oxepino[3,4-b]quinolin-13(6H)-one, is synthesized through intramolecular Friedel-Crafts acylation reactions, showcasing the versatility of quinoline chemistry and the use of polyphosphoric acid as a catalyst . These methods highlight the complexity of synthesizing such compounds and the need for precise control over reaction conditions.
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by a benzene ring fused to a pyridine ring. In the case of the compound , additional rings are likely present, contributing to its complexity. The methoxy groups and the dioxolo moiety would influence the electronic distribution and the overall three-dimensional shape of the molecule, which in turn could affect its reactivity and interaction with biological targets.
Chemical Reactions Analysis
Quinoline derivatives can undergo a variety of chemical reactions, including electrophilic substitution, due to the aromatic nature of the quinoline ring. The presence of electron-donating methoxy groups would make the ring system more nucleophilic, potentially facilitating reactions such as Friedel-Crafts acylation, as seen in the synthesis of related compounds . The fused dioxolo ring could also participate in reactions, although the specifics would depend on the exact structure of the compound.
Physical and Chemical Properties Analysis
While the physical and chemical properties of the specific compound 9-(2,5-dimethoxyphenyl)-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one are not detailed in the provided papers, we can infer that it would exhibit properties typical of quinoline derivatives. These might include moderate to high melting points due to the rigid fused ring system, and solubility characteristics that depend on the nature and position of the substituents. The compound's stability, reactivity, and potential biological activity would be influenced by its molecular structure, particularly the electron-donating and withdrawing effects of its functional groups.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- Researchers have synthesized various analogs of 9-(2,5-dimethoxyphenyl)-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one, exploring their potential as antitumor agents. These compounds are analogs of the potent antitumor benzo[c]phenanthridine alkaloids nitidine and fagaronine (Phillips & Castle, 1980).
- A study on conformational and configurational disorder in related compounds has been conducted, providing insights into their molecular structures and interactions, such as hydrogen-bonded chains and pi-stacked hydrogen-bonded chains (Cuervo et al., 2009).
Novel Synthesis Methods
- Research has been focused on developing new synthesis methods for related compounds. This includes a catalyst-free synthesis approach for creating novel analogues with potential anticancer activity (Li et al., 2015).
- Another study explored a solvent-free synthesis of novel compounds in this category, highlighting environmentally friendly and efficient synthesis methods (Xiao-xi, 2015).
Functional Modification and Derivatives
- Efforts have been made to modify the functionality at specific positions on the quinoline structure, leading to a variety of derivatives with potential therapeutic applications (Jumina et al., 2019).
- A study on one-step formation of furo[3,2-c]quinolin-4(5H)-ones by photoaddition of methoxy-substituted 4-hydroxyquinolin-2-one with alkenes showcases innovative approaches to creating derivatives (Suginome et al., 1991).
Antioxidant Activity
- Research on dehydrodiferulates has revealed insights into the antioxidant properties of compounds structurally related to 9-(2,5-dimethoxyphenyl)-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one, emphasizing the influence of phenolic hydroxyl groups and methoxyl groups (Jia et al., 2018).
Eigenschaften
IUPAC Name |
8-(2,5-dimethoxyphenyl)-5,12,14-trioxa-2-azatetracyclo[7.7.0.03,7.011,15]hexadeca-1(16),3(7),9,11(15)-tetraen-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO6/c1-23-10-3-4-15(24-2)12(5-10)18-11-6-16-17(27-9-26-16)7-13(11)21-14-8-25-20(22)19(14)18/h3-7,18,21H,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBNFLIQUBILQAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2C3=CC4=C(C=C3NC5=C2C(=O)OC5)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(2,5-dimethoxyphenyl)-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[benzyl(methyl)sulfamoyl]-N-(6-methylsulfonyl-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2531134.png)
![6-methyl-N-[4-(methylsulfonyl)phenyl]-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2531137.png)
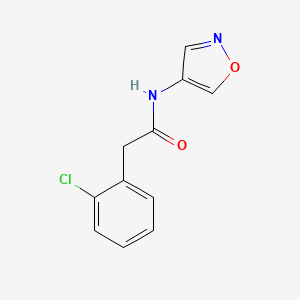
![N-[3-(Methoxymethyl)oxolan-3-yl]prop-2-enamide](/img/structure/B2531141.png)
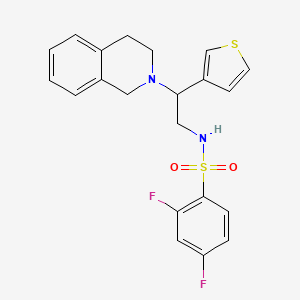
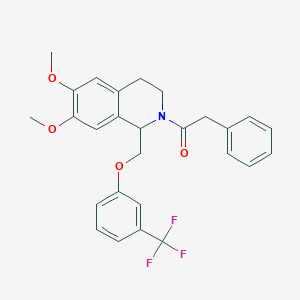
![2-[(Benzylcarbamoyl)amino]-3-methylbutanoic acid](/img/structure/B2531148.png)
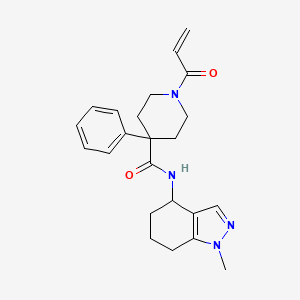
![1,5-dimethyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]-1H-pyrazole-3-carboxamide](/img/structure/B2531150.png)
![4-Benzyl-1-(3-chlorophenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2531153.png)
![Tert-butyl 1-oxaspiro[2.5]octan-6-ylcarbamate](/img/structure/B2531154.png)
![N-[[1-(3-Fluorophenyl)cyclobutyl]methyl]prop-2-enamide](/img/structure/B2531155.png)

